4-Acetoxy-3-bromobenzoic acid 4-Acetoxy-3-bromobenzoic acid
Brand Name: Vulcanchem
CAS No.: 72415-57-7
VCID: VC2268655
InChI: InChI=1S/C9H7BrO4/c1-5(11)14-8-3-2-6(9(12)13)4-7(8)10/h2-4H,1H3,(H,12,13)
SMILES: CC(=O)OC1=C(C=C(C=C1)C(=O)O)Br
Molecular Formula: C9H7BrO4
Molecular Weight: 259.05 g/mol

4-Acetoxy-3-bromobenzoic acid

CAS No.: 72415-57-7

Cat. No.: VC2268655

Molecular Formula: C9H7BrO4

Molecular Weight: 259.05 g/mol

* For research use only. Not for human or veterinary use.

4-Acetoxy-3-bromobenzoic acid - 72415-57-7

Specification

CAS No. 72415-57-7
Molecular Formula C9H7BrO4
Molecular Weight 259.05 g/mol
IUPAC Name 4-acetyloxy-3-bromobenzoic acid
Standard InChI InChI=1S/C9H7BrO4/c1-5(11)14-8-3-2-6(9(12)13)4-7(8)10/h2-4H,1H3,(H,12,13)
Standard InChI Key RGQHBWNTRVUICJ-UHFFFAOYSA-N
SMILES CC(=O)OC1=C(C=C(C=C1)C(=O)O)Br
Canonical SMILES CC(=O)OC1=C(C=C(C=C1)C(=O)O)Br

Introduction

Chemical Structure and Properties

4-Acetoxy-3-bromobenzoic acid has the molecular formula C₉H₇BrO₄, consisting of a benzoic acid core with an acetoxy group (CH₃COO-) at the para (4) position and a bromine atom at the meta (3) position relative to the carboxylic acid group. This specific substitution pattern creates a molecule with distinct chemical and biological properties.

The structural features of 4-Acetoxy-3-bromobenzoic acid influence its physical properties. While specific data on this compound is limited, we can infer some properties based on related compounds. Similar to other substituted benzoic acids, it likely exists as a crystalline solid at room temperature with limited water solubility but better solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).

The compound belongs to several chemical classifications:

  • Substituted benzoic acids

  • Halogenated aromatic compounds

  • Organic esters

  • Aromatic carboxylic acids

Synthesis Methods

Industrial Production Methods

For industrial-scale production, more efficient processes would likely be employed:

  • Continuous flow processes for acetylation reactions

  • Catalytic oxidation of appropriately substituted toluene derivatives

  • Selective functionalization of simpler benzoic acid derivatives

The patent information indicates that recycling reaction media and optimizing parameters are important for achieving high yields and purity: "The method that mother liquid recycle is pressed in reaction later carries out, and ingredient proportion is constant... parabromotoluene unit consumption is 0.86, and finished product 4-bromobenzoic acid yields are 98.9%, purity 99.5%" . Similar approaches could be adapted for the industrial production of 4-acetoxy-3-bromobenzoic acid.

Chemical Reactivity

Reaction Mechanisms

The chemical reactivity of 4-Acetoxy-3-bromobenzoic acid is determined by its three key functional groups, each capable of participating in different types of reactions:

  • The carboxylic acid group (-COOH) can undergo esterification, amidation, reduction, and decarboxylation reactions.

  • The acetoxy group (-OCOCH₃) is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding hydroxyl group.

  • The bromine substituent can participate in various coupling reactions, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings.

The electronic effects of these substituents also influence the reactivity of the aromatic ring. The electron-withdrawing nature of both the bromine atom and the carboxylic acid group creates an electron-deficient aromatic system, affecting its behavior in electrophilic and nucleophilic aromatic substitutions.

Key Transformation Pathways

Several important transformation pathways can be anticipated for 4-acetoxy-3-bromobenzoic acid:

  • Hydrolysis of the acetoxy group to form 4-hydroxy-3-bromobenzoic acid

  • Esterification of the carboxylic acid group to form various esters

  • Metal-catalyzed cross-coupling reactions at the brominated position

  • Reduction of the carboxylic acid group to form corresponding alcohols or aldehydes

These transformation pathways make 4-acetoxy-3-bromobenzoic acid a potentially valuable synthetic intermediate in the preparation of more complex molecules with specific functional group patterns.

Biological Activities

CompoundTarget OrganismsMinimum Biofilm Eradication ConcentrationReference
4-Acetoxy-3-methoxybenzoic acidS. epidermidis0.098 μg/mL
4-Acetoxy-3-methoxybenzoic acidP. aeruginosa0.195 μg/mL
Control (Tizoxanide)S. epidermidis0.39 μg/mL
Control (Tizoxanide)P. aeruginosa0.78 μg/mL
4-Acetoxy-3-bromobenzoic acidNot determinedNot determined-

Other Biological Effects

Based on structural features and information about related compounds, several other biological activities might be anticipated for 4-acetoxy-3-bromobenzoic acid:

  • Anti-inflammatory effects: The related 4-acetoxy-3-methoxybenzoic acid has been investigated for anti-inflammatory properties. Similarly, 4-acetoxy-3-bromobenzoic acid might exhibit anti-inflammatory activity, possibly through inhibition of inflammatory mediators or pathways.

  • Analgesic properties: As noted for related compounds, "preliminary research indicates that the compound may exhibit analgesic effects, potentially providing relief from pain through mechanisms similar to nonsteroidal anti-inflammatory drugs (NSAIDs)". The bromine-substituted analog might share these properties.

  • Enzyme inhibition potential: Many benzoic acid derivatives interact with various enzymes as inhibitors. The specific substitution pattern in 4-acetoxy-3-bromobenzoic acid could confer selective inhibitory activity against certain enzymes involved in pathological processes.

Applications and Uses

Research Applications

4-Acetoxy-3-bromobenzoic acid has several potential research applications:

  • As a synthetic intermediate for the preparation of more complex molecules, particularly in medicinal chemistry and drug discovery programs

  • As a chemical probe to investigate structure-activity relationships in biological systems

  • In studies examining the effects of halogenated compounds on various biological targets

  • For research into structure-property relationships of benzoic acid derivatives

The compound's unique combination of functional groups makes it a valuable tool for exploring how specific molecular features influence chemical reactivity and biological activity.

Industrial Applications

Potential industrial applications for 4-acetoxy-3-bromobenzoic acid include:

  • As a precursor for the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals

  • In the development of novel materials with specific functional properties

  • As a component in analytical standards for chromatography or spectroscopy

  • As an intermediate in the production of more complex chemical entities for various industries

The industrial relevance of this compound would depend on its specific properties compared to existing alternatives in terms of cost, efficacy, and safety profiles.

Comparative Analysis

Comparison with Other Benzoic Acid Derivatives

A comparative analysis of 4-acetoxy-3-bromobenzoic acid with other benzoic acid derivatives provides insights into how its specific substitution pattern influences its properties and activities.

Table 2: Comparison of 4-Acetoxy-3-bromobenzoic acid with Related Benzoic Acid Derivatives

CompoundSubstituentsNotable PropertiesReferences
4-Acetoxy-3-bromobenzoic acid3-Br, 4-OCOCH₃Properties inferred from related compounds-
4-Bromobenzoic acid4-BrMelting point: 252-253°C, 98.9% yield in synthesis
4-Acetoxy-3-methoxybenzoic acid3-OCH₃, 4-OCOCH₃Antimicrobial, antioxidant properties
4-Hydroxybenzoic acid4-OHIncluded in QSTR studies
3-Methylbenzoic acid3-CH₃Included in QSTR studies
4-Methylbenzoic acid4-CH₃Included in QSTR studies

The presence of both a bromine atom and an acetoxy group in 4-acetoxy-3-bromobenzoic acid confers unique properties compared to singly-substituted benzoic acids. The bromine introduces halogen bonding capabilities and affects the electronic distribution within the molecule, while the acetoxy group provides ester functionality and different hydrogen bonding characteristics compared to a free hydroxyl group.

Structure-Activity Relationships

Quantitative structure-toxicity relationships (QSTR) have been studied for various benzoic acid derivatives, as indicated in source , suggesting that specific substituents and their positions significantly impact biological properties. The QSTR data included in the source covers compounds such as "4-hydroxybenzoic acid," "3-methylbenzoic acid," and "4-methylbenzoic acid" , providing a framework for understanding how different substituents affect biological activities.

For antimicrobial activity, several structure-activity relationships can be proposed:

  • Electron-withdrawing groups like bromine can enhance certain biological activities by increasing the acidity of the carboxylic acid group or altering the electron distribution in the aromatic ring.

  • The acetoxy group introduces an ester functionality that may be subject to enzymatic hydrolysis in biological systems, potentially acting as a prodrug-like feature.

  • The specific 3,4-substitution pattern may influence how the molecule interacts with biological targets through steric and electronic effects.

Comprehensive structure-activity relationship analysis would require experimental data comparing 4-acetoxy-3-bromobenzoic acid with analogs having systematic variations in substituent type and position.

Future Research Directions

Gaps in Current Knowledge

Several knowledge gaps exist regarding 4-acetoxy-3-bromobenzoic acid:

  • Lack of comprehensive characterization data including spectroscopic profiles (NMR, IR, MS), precise physical properties, and crystallographic data

  • Limited information on optimal synthesis methods and reaction conditions

  • Insufficient biological activity data, including antimicrobial spectrum, effective concentrations, and mechanisms of action

  • Inadequate understanding of structure-activity relationships compared to other benzoic acid derivatives

  • Minimal data on pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity profiles

Addressing these knowledge gaps would provide a more complete understanding of this compound and its potential applications.

Promising Areas for Investigation

Future research on 4-acetoxy-3-bromobenzoic acid could focus on several promising areas:

  • Development of efficient synthetic routes with high yields and purity, potentially adapting methods used for related compounds such as those described for 4-bromobenzoic acid

  • Comprehensive evaluation of biological activities, particularly antimicrobial, anti-inflammatory, and antioxidant properties, using standardized assays to enable comparison with existing compounds

  • Investigation of potential applications in medicinal chemistry as a scaffold for drug development

  • Exploration of structure-activity relationships through systematic modification of the substituents

  • Assessment of environmental impact and biodegradability

  • Evaluation of potential synergistic effects when combined with other bioactive compounds

These research directions would contribute to a more complete understanding of 4-acetoxy-3-bromobenzoic acid and its potential applications in various fields.

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